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Compound of Interest

Compound Name: 2-Butoxy-3-methoxybenzaldehyde

CAS No.: 65712-73-4

Cat. No.: B1272910

Get Quote

Introduction & Scope
2-Butoxy-3-methoxybenzaldehyde (CAS: 65712-73-4) is a critical pharmaceutical

intermediate derived from the alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Its

structural integrity is pivotal in the synthesis of downstream APIs, particularly in Schiff base

ligand formation and hemoglobin modulators.

The presence of the bulky butoxy group at the ortho position creates specific steric and

electronic effects that differentiate it from its isomers (e.g., vanillin butyl ether). This guide

provides a validated analytical framework for its characterization, focusing on differentiating the

product from its phenolic precursor and potential oxidation byproducts.
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Property Value

Chemical Name 2-Butoxy-3-methoxybenzaldehyde

CAS Number 65712-73-4

Molecular Formula C₁₂H₁₆O₃

Molecular Weight 208.25 g/mol

Appearance Pale yellow oil to low-melting solid

Solubility
Soluble in Acetonitrile, Methanol, DCM;

Insoluble in Water

Key Functional Groups Aldehyde (-CHO), Ether (-OCH₃, -OC₄H₉)

Analytical Workflow Strategy
The characterization strategy relies on orthogonal methods to ensure both purity and structural

identity.
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Figure 1: Orthogonal analytical workflow ensuring comprehensive characterization.
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Protocol 1: High-Performance Liquid
Chromatography (HPLC)[5][6]
Objective: To quantify purity and detect the unreacted starting material (o-vanillin) and the

oxidation byproduct (2-butoxy-3-methoxybenzoic acid).

Scientific Rationale
The separation is based on hydrophobicity. The starting material (o-vanillin) contains a free

phenolic hydroxyl group, making it significantly more polar than the target product (butyl ether).

Consequently, o-vanillin will elute earlier on a C18 column. The acid impurity, if present, will be

pH-dependent; using an acidic mobile phase suppresses ionization of the carboxylic acid,

improving its retention and peak shape.

Method Parameters
Parameter Specification

Instrument HPLC with Diode Array Detector (DAD)

Column
C18 Reverse Phase (e.g., Agilent ZORBAX

Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection UV at 254 nm (aromatic) and 280 nm (carbonyl)

Injection Volume 5-10 µL

Gradient Table
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Time (min) % Mobile Phase B Event

0.0 30% Equilibration

2.0 30% Isocratic Hold

15.0 90% Linear Gradient

20.0 90% Wash

20.1 30% Re-equilibration

25.0 30% End

System Suitability Criteria
Resolution (Rs): > 2.0 between o-vanillin and 2-butoxy-3-methoxybenzaldehyde.

Tailing Factor: < 1.5 for the main peak.

Relative Standard Deviation (RSD): < 1.0% for retention time and area (n=6 injections).

Protocol 2: Structural Elucidation (NMR
Spectroscopy)
Objective: To confirm the regiochemistry of the butylation (O-alkylation vs. C-alkylation) and

ensure the integrity of the aldehyde group.

Scientific Rationale
The o-vanillin precursor has a distinct hydrogen bonding pattern between the phenolic OH and

the aldehyde oxygen. Alkylation breaks this intramolecular bond, causing a shift in the

aldehyde proton signal. Furthermore, the integration of the butyl chain signals (triplet, multiplet,

multiplet, triplet) confirms the presence of the butyl group.

1H NMR Prediction (400 MHz, CDCl₃)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1272910/docs?utm_src=pdf-body#application-note-analytical-characterization-of-2-butoxy-3-methoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272910?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

10.45 Singlet (s) 1H

Aldehyde (-CHO).

Distinctly downfield

due to ortho-

substitution.

7.40 - 7.10 Multiplet (m) 3H
Aromatic Ring Protons

(H-4, H-5, H-6).

4.10 Triplet (t) 2H
O-CH₂-CH₂- (Alpha to

oxygen).

3.90 Singlet (s) 3H Methoxy (-OCH₃).[1]

1.80 Quintet (m) 2H
O-CH₂-CH₂-CH₂-

(Beta protons).

1.50 Sextet (m) 2H
-CH₂-CH₂-CH₃

(Gamma protons).

0.98 Triplet (t) 3H
Terminal Methyl (-

CH₃).

Interpretation Note: If the alkylation occurred on the carbon ring instead of the oxygen (rare but

possible under harsh conditions), the phenolic proton signal (~11 ppm) would remain, and the

O-CH₂ triplet at 4.10 ppm would be absent.

Protocol 3: GC-MS for Volatile Impurities
Objective: To detect residual alkylating agents (1-bromobutane) and confirm the molecular ion.

Method Parameters
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

Carrier Gas: Helium at 1.0 mL/min.[2]

Inlet Temp: 250°C (Split mode 10:1).
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Oven Program: 50°C (hold 2 min) → 15°C/min → 280°C (hold 5 min).

MS Source: EI (70 eV), Scan range 40-400 m/z.

Mass Spectrum Interpretation (EI)
Molecular Ion (M+):m/z 208 (Base peak or strong intensity).

Fragment [M-CHO]+:m/z 179 (Loss of formyl group).

Fragment [M-C4H9]+:m/z 151 (Loss of butyl chain, typical for aryl butyl ethers).

Fragment [M-C4H8]+:m/z 152 (McLafferty rearrangement type loss of alkene).

Impurity & Degradation Logic
Understanding the chemical origin of impurities is essential for process control.
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Figure 2: Synthesis pathway and potential impurity origins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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